molecular formula C8H5ClO3 B2942998 2-Chloro-4-formylbenzoic acid CAS No. 1289063-25-7

2-Chloro-4-formylbenzoic acid

Cat. No.: B2942998
CAS No.: 1289063-25-7
M. Wt: 184.58
InChI Key: SDXPWBZAOHPYIS-UHFFFAOYSA-N
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Description

2-Chloro-4-formylbenzoic acid is an organic compound with the molecular formula C8H5ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fourth position is replaced by a formyl group. This compound is used in various chemical reactions and has applications in scientific research.

Safety and Hazards

The safety information for 2-Chloro-4-formylbenzoic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P261, P280, P305+P351+P338, P304+P340, and P405 .

Mechanism of Action

The pharmacokinetics of benzoic acid involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, benzoic acid is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver, where it is conjugated with glycine to form hippuric acid, which is then excreted in the urine .

The efficacy and stability of benzoic acid and its derivatives can be influenced by various environmental factors. For example, they are more effective in acidic environments and less effective in alkaline environments. Additionally, exposure to light and heat can cause degradation of these compounds, reducing their efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-formylbenzoic acid can be synthesized through several methods. One common method involves the chlorination of 4-formylbenzoic acid. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the Vilsmeier-Haack reaction, where 2-chlorobenzoic acid is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the para position .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature conditions are crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 2-Chloro-4-carboxybenzoic acid

    Reduction: 2-Chloro-4-hydroxymethylbenzoic acid

    Substitution: Various substituted benzoic acids depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-carboxybenzoic acid
  • 2-Chloro-4-hydroxymethylbenzoic acid
  • 4-Formylbenzoic acid

Uniqueness

2-Chloro-4-formylbenzoic acid is unique due to the presence of both a chlorine atom and a formyl group on the benzoic acid ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-4-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXPWBZAOHPYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289063-25-7
Record name 2-chloro-4-formylbenzoic acid
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